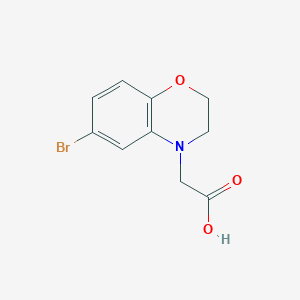
(6-溴-2,3-二氢-4H-1,4-苯并恶嗪-4-基)乙酸
描述
“(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is a chemical compound . It is also known as 6-Bromo-2H-1,4-benzoxazin-3(4H)-one . This compound is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 6,8-Dibromo-(4H)-3,1-benzoxazinone was synthesized and allowed to react with some nitrogen nucleophiles to afford 3-substituted-4(3H)-quinazolinones .Molecular Structure Analysis
The molecular formula of “(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid” is C8H6BrNO2 . The structure of this compound includes a benzoxazinone ring, which is a type of heterocyclic compound .Chemical Reactions Analysis
Benzoxazinones are known to react with various reagents. For example, 6,8-Dibromo-(4H)-3,1-benzoxazinone was allowed to react with nitrogen nucleophiles to afford 3-substituted-4(3H)-quinazolinones . Another interesting transformation occurred when benzoxazinone was treated with malononitrile in the presence of sodium ethoxide to give a quinoline derivative .科学研究应用
安全和危害
作用机制
Target of Action
It’s known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that indole derivatives, which share a similar structure, interact with their targets causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Similar indole derivatives have shown various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
生化分析
Biochemical Properties
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclooxygenase-1 (COX-1) activity by approximately 40% at a concentration of 0.3 mg/ml . This inhibition is crucial as COX-1 is involved in the production of prostaglandins, which are important for inflammation and other physiological processes.
Cellular Effects
The effects of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to reduced production of prostaglandins, thereby affecting inflammatory responses and other related cellular activities .
Molecular Mechanism
At the molecular level, (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of COX-1 by binding to its active site, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition can lead to changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can change over time Its stability and degradation are important factors to considerIn vitro and in vivo studies are essential to understand these temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory properties. At higher doses, it could potentially cause toxic or adverse effects. Understanding the threshold effects and optimal dosages is crucial for its safe application in research and potential therapeutic uses .
Metabolic Pathways
(6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is involved in specific metabolic pathways. It interacts with enzymes such as COX-1, influencing the production of metabolites like prostaglandins. These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. Understanding these transport and distribution pathways is essential for determining its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of (6-Bromo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-1-2-9-8(5-7)12(3-4-15-9)6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBADPSYLVCVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1CC(=O)O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic acid](/img/structure/B1386819.png)
![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)
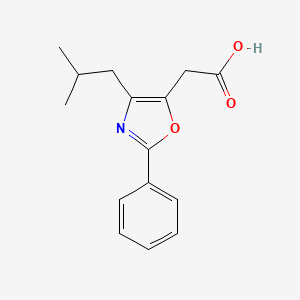
![Ethyl (4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}phenyl)acetate](/img/structure/B1386824.png)
![1-[(3-Methoxyphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386827.png)
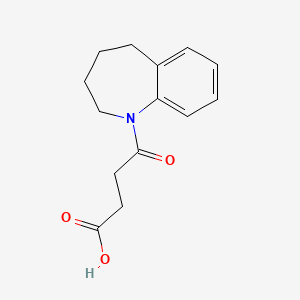
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)
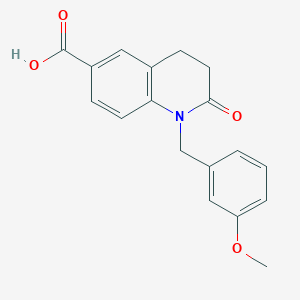
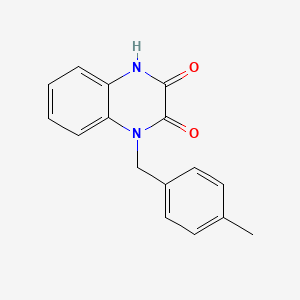
![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)
![4-{[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1386837.png)
![7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid](/img/structure/B1386838.png)
